Product packaging for Hepoxilin A(Cat. No.:)

Hepoxilin A

Cat. No.: B1240478
M. Wt: 336.5 g/mol
InChI Key: SGTUOBURCVMACZ-NSIHWEAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hepoxilin A3 (HxA3) is a biologically relevant epoxy-hydroxy eicosanoid metabolite of arachidonic acid, synthesized through the 12-lipoxygenase (12S-LOX) pathway . This endogenous lipid mediator exhibits a wide range of potent biological activities, making it a valuable tool for studying complex cell signaling processes. Its primary mechanism of action involves the reorganization of intracellular calcium and potassium ions, often initiated by binding to specific G-protein-coupled receptors (GPCRs) . This binding triggers a rapid release of calcium from intracellular stores and a subsequent influx of extracellular calcium, leading to various downstream effects . In research, Hepoxilin A3 is recognized for its role as a highly potent neutrophil chemoattractant, acting at concentrations as low as 30–40 nM . It is secreted apically from pathogen-infected intestinal epithelial cells and functions as a "pure" chemoattractant, inducing migration without activating the neutrophils' respiratory burst or degranulation . Studies also highlight its function as a natural inducer of NADPH-oxidase-dependent and independent NETosis (Neutrophil Extracellular Traps) , revealing its significance in inflammatory pathologies like cystic fibrosis. Beyond inflammation, Hepoxilin A3 has demonstrated significant effects on insulin secretion. It stimulates the release of insulin from rat pancreatic beta-cells and islets in a glucose-dependent manner . At low glucose concentrations, this activity occurs through the activation of IRE1α, an endoplasmic reticulum-resident kinase involved in protein folding for insulin biosynthesis . Furthermore, Hepoxilin A3 and its stable analogs have shown promise in cancer research, where they can induce apoptosis in tumor cells and inhibit the growth of solid tumors in model systems . Please note that the natural Hepoxilin A3 compound is chemically unstable due to its allylic epoxide moiety and is readily metabolized to trioxilins in the cellular cytosol . Researchers requiring enhanced stability may be interested in our stable cyclopropyl analogs (PBTs). This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O4 B1240478 Hepoxilin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,9E)-8-hydroxy-10-[(2S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17?,18?,19-/m0/s1

InChI Key

SGTUOBURCVMACZ-NSIHWEAISA-N

SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\CC1[C@@H](O1)/C=C/C(C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Synonyms

8-EH-2
8-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid
hepoxilin A
hepoxilin A3
hexophilin A3
HXA3 cpd

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Hepoxilin a

Precursor Substrates and Initial Enzymatic Conversions

The journey to Hepoxilin A starts with the availability of its essential building block, arachidonic acid, which is sequestered within the phospholipid bilayer of cellular membranes.

Arachidonic acid, a polyunsaturated omega-6 fatty acid, is the fundamental precursor for the synthesis of this compound and other related eicosanoids. aai.orgnih.govreactome.org The entire 20-carbon backbone of this compound is derived from arachidonic acid, highlighting its indispensable role. nih.gov The biosynthesis of hepoxilins is a key component of the arachidonic acid cascade, a complex network of metabolic pathways that produce a wide array of signaling molecules. ebi.ac.uknih.gov The process is initiated when cells are stimulated, leading to the release of arachidonic acid, which then becomes available for enzymatic conversion. ontosight.ai Studies have demonstrated that the administration of arachidonic acid can lead to the formation of Hepoxilin A3 in various tissues and biological systems. nih.govnih.gov

For arachidonic acid to be utilized in the synthesis of this compound, it must first be released from its esterified state within membrane phospholipids. This crucial step is catalyzed by the enzyme Phospholipase A2 (PLA2). aai.org In response to various stimuli, PLA2 hydrolyzes the sn-2 ester bond of glycerophospholipids, liberating free arachidonic acid into the cytoplasm. aai.orgontosight.ai This release is the rate-limiting step for the entire eicosanoid synthesis cascade, including the formation of hepoxilins. Pharmacological inhibition of PLA2 has been shown to effectively block the production of downstream metabolites like Hepoxilin A3, confirming the enzyme's critical role in providing the necessary substrate. aai.org

Role of Arachidonic Acid in this compound Formation

Key Lipoxygenase Enzymes in this compound Biosynthesis

Once liberated, arachidonic acid is directed down several potential enzymatic routes. The formation of this compound is specifically dependent on the action of lipoxygenase (LOX) enzymes, particularly those that oxygenate at the 12th carbon position.

The central pathway for this compound biosynthesis is the 12-lipoxygenase (12-LOX) pathway. nih.gov This pathway is initiated by the action of a 12-lipoxygenase enzyme, which introduces molecular oxygen onto arachidonic acid to form an unstable intermediate, 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE). nih.govsci-hub.seresearchgate.net

This hydroperoxide intermediate, 12(S)-HpETE, is at a critical juncture. It can either be reduced to its corresponding stable alcohol, 12-HETE, or undergo an intramolecular rearrangement to form hepoxilins. ontosight.aisci-hub.se The conversion of 12(S)-HpETE to Hepoxilin A3 is catalyzed by an activity known as hepoxilin synthase. ebi.ac.uknih.gov Research has revealed that some 12-lipoxygenase enzymes, such as the leukocyte-type 12S-LOX, possess an intrinsic hepoxilin A3 synthase activity, meaning they can perform both the initial oxygenation of arachidonic acid and the subsequent isomerization of 12(S)-HpETE into Hepoxilin A3. ebi.ac.uknih.govnih.gov This dual functionality streamlines the production of this compound within a single enzyme complex. Inhibition of the 12-LOX pathway has been shown to disrupt the production of Hepoxilin A3 and its associated biological activities, such as neutrophil migration. pnas.org

In certain specialized tissues, such as the epidermis, a distinct and highly specific pathway involving two separate enzymes is responsible for hepoxilin synthesis. This pathway involves the sequential action of 12R-lipoxygenase (12R-LOX) and a unique enzyme known as epidermis-type lipoxygenase 3 (eLOX3). pnas.orgnih.govnih.gov

12R-LOX is the only mammalian lipoxygenase known to produce products with an R-chirality. nih.gov It first converts arachidonic acid into 12R-hydroperoxyeicosatetraenoic acid (12R-HPETE). pnas.orgnih.gov Subsequently, eLOX3, which surprisingly lacks dioxygenase activity itself, acts as a specific hydroperoxide isomerase or hepoxilin synthase. pnas.orgwikipedia.org It preferentially uses the 12R-HPETE produced by 12R-LOX as its substrate to generate a specific isomer of Hepoxilin A3, namely 8R-hydroxy-11R,12R-epoxyeicosatrienoic acid. pnas.orgnih.gov This tandem enzymatic activity provides strong biochemical evidence for a functional partnership between 12R-LOX and eLOX3 in skin, where this pathway is crucial for maintaining the epidermal permeability barrier. pnas.orgnih.govresearchgate.net Genetic mutations in either the ALOX12B gene (encoding 12R-LOX) or the ALOXE3 gene (encoding eLOX3) disrupt this pathway and are linked to certain forms of congenital ichthyosis, a group of skin scaling disorders. researchgate.netpnas.org

The 12-Lipoxygenase Pathway

Downstream Metabolism of this compound

This compound is a transient signaling molecule, and its biological activity is tightly regulated through rapid metabolic inactivation. The primary route for its metabolism involves the hydrolysis of its epoxide group. researchgate.netwikipedia.org This conversion is catalyzed by enzymes known as epoxide hydrolases (EHs). wikipedia.orgwikipedia.org

Specifically, soluble epoxide hydrolase (sEH) has been identified as a key enzyme responsible for metabolizing Hepoxilin A3. wikipedia.orgwikipedia.org The enzyme catalyzes the addition of a water molecule across the 11,12-epoxide ring of Hepoxilin A3. reactome.orgwikipedia.orgqmul.ac.uk This reaction opens the epoxide to form a vicinal diol, resulting in the formation of a trihydroxy derivative called Trioxilin A3 (8,11,12-trihydroxy-eicosatrienoic acid). researchgate.netwikipedia.org The conversion of Hepoxilin A3 to Trioxilin A3 is generally considered an inactivation step, as trioxilins are typically found to be biologically less active than their hepoxilin precursors. wikipedia.orgwikipedia.org This metabolic pathway ensures that the signaling actions of this compound are localized and temporally controlled. wikipedia.org

Enzymatic Conversion to Trioxilins via Epoxide Hydrolases

Hepoxilin A3 (HxA3) undergoes enzymatic conversion to its corresponding trihydroxy product, Trioxilin A3 (TrXA3), a reaction catalyzed by a class of enzymes known as epoxide hydrolases. wikipedia.org This metabolic process is generally considered a deactivation pathway, as trioxilins are typically found to be biologically inactive or significantly less active than their hepoxilin precursors. wikipedia.orgwikipedia.org

The primary enzyme responsible for this transformation is hepoxilin-epoxide hydrolase (EC 3.3.2.7), which hydrolyzes the epoxide ring of HxA3. wikipedia.orggenome.jp Specifically, it converts 8-hydroxy-11S,12S-epoxy-(5Z,8Z,14Z)-eicosatrienoic acid (Hepoxilin A3) to 8,11,12-trihydroxy-(5Z,9E,14Z)-eicosatrienoic acid (Trioxilin A3). wikipedia.org This enzyme demonstrates high specificity for HxA3, showing only minimal activity towards other epoxides like leukotriene A4. genome.jp

Extensive research has identified soluble epoxide hydrolase (sEH or EH2) as the key enzyme carrying out this function in mammals. wikipedia.orgwikipedia.org sEH is widely expressed across various tissues, including the liver, kidney, and spleen, suggesting it is the principal hepoxilin hydrolase responsible for inactivating HxA3 in vivo. wikipedia.orgwur.nl The conversion of HxA3 to TrXA3 by sEH is a critical step in regulating the physiological and pathological effects of hepoxilins. wikipedia.org While other epoxide hydrolases exist, such as microsomal epoxide hydrolase (mEH), their ability to metabolize hepoxilins has not been extensively reported. wikipedia.orgwikipedia.org

The enzymatic hydrolysis of Hepoxilin A3 can be inhibited by compounds like trichloropropene oxide (TCPO), which has been used in experimental settings to study the biological roles of the hepoxilins by preventing their degradation. nih.gov

Table 1: Key Enzymes in Hepoxilin A3 Metabolism

Enzyme NameEC NumberSubstrateProductCellular Location
Hepoxilin-epoxide hydrolase3.3.2.7Hepoxilin A3Trioxilin A3Cytosol
Soluble epoxide hydrolase (sEH)3.3.2.10Hepoxilin A3Trioxilin A3Cytosol, Peroxisomes

Non-Enzymatic Pathways in this compound Generation

In addition to enzymatic synthesis, this compound can be generated through non-enzymatic pathways. This process involves the spontaneous rearrangement of fatty acid hydroperoxides, such as 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), the precursor to HxA3. wikipedia.orgcardiff.ac.uk This rearrangement can be catalyzed by heat or the presence of ferriheme (B1240928) catalysts like hemin (B1673052) and hemoglobin. nih.govnih.gov

A key distinction of the non-enzymatic pathway is its lack of stereospecificity. cardiff.ac.uk While enzymatic reactions produce specific hepoxilin isomers, non-enzymatic synthesis results in a mixture of isomers, including various A-type and B-type hepoxilins. cardiff.ac.uknih.gov For instance, the non-enzymatic conversion of 12-HpETE can utilize both the 12S and 12R enantiomers and produces a racemic mixture of hydroxyl groups at the C8 and C10 positions. nih.gov This contrasts with the enzymatic formation by "hepoxilin synthase" activity, which selectively uses (12S)-HPETE to primarily form HxA3 with a specific configuration. nih.gov

These non-enzymatic transformations can occur as artifacts during tissue extraction and processing, particularly under acidic conditions, which can readily hydrolyze the chemically unstable A-type hepoxilins into their corresponding trioxilins. wikipedia.orgcardiff.ac.uk This chemical instability means that HxA-type compounds may be detected in tissue extracts primarily as their hydrolysis products, the trioxilins. cardiff.ac.uk

Synthetic Approaches for Research Applications

The total chemical synthesis of hepoxilins and their analogs is crucial for providing sufficient quantities for biological research, given their low natural abundance and instability. nih.govebi.ac.uk Various strategies have been developed to construct the unique hydroxy-epoxy structure of Hepoxilin A3.

One convergent strategy for synthesizing (±)-Hepoxilin A3 starts from simple precursors like 1-heptyne (B1330384) and δ-valerolactone, utilizing arsonium (B1239301) ylides for key homologation and functionalization steps. capes.gov.br Other approaches have focused on creating a versatile, functionalized central fragment of the target molecule that can be elaborated into the final structure. researchgate.net

Furthermore, chemical synthesis has been employed to create analogs of Hepoxilin A3 for specific research purposes. For example, a photoaffinity analog, 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-hepoxilin A3 methyl ester, was synthesized to identify and label proteins involved in hepoxilin metabolism and signaling, such as putative receptors. researchgate.net Another synthetic modification involved replacing the 11,12-epoxide group with a thiirano (sulfur) group to create 11,12-thiirano-hepoxilin A3. nih.gov This analog was synthesized to study structure-activity relationships and was shown to retain biological activity, such as elevating intracellular calcium in human neutrophils. nih.gov The synthesis of stable analogs, where the epoxide is replaced by a cyclopropyl (B3062369) group, has also been a key area of research to overcome the inherent chemical and biological instability of natural hepoxilins for in vivo studies. nih.govgoogle.com

Limitations associated with chemical synthesis, such as low yields, the formation of byproducts, and the use of toxic reagents, have spurred the development of biotechnological and enzymatic synthesis methods. rsc.orgresearchgate.net These approaches offer a more efficient, cost-effective, and environmentally friendly route to producing hepoxilins and related compounds.

A significant advancement in this area involves the use of recombinant Escherichia coli engineered to express key enzymes. rsc.org Researchers have successfully co-expressed a bacterial arachidonate (B1239269) 15-lipoxygenase (15-LOX) and an epoxide hydrolase (EH) from microbial sources to produce various hepoxilins and trioxilins from polyunsaturated fatty acids. rsc.orgresearchgate.net This biocatalytic system leverages microbial enzymes that have high activity and catalytic functions similar to their human counterparts. rsc.org

This whole-cell biotransformation approach has proven highly effective, achieving high-density production of specific compounds. For example, using this method, researchers have reported the synthesis of 14,15-HXB3 and 13,14,15-TrXB3 at concentrations greater than 10 g/L, with conversion yields exceeding 70%. rsc.org Under optimized conditions, the bioconversion of arachidonic acid yielded 192 mM of 14,15-HXB3. researchgate.net These results represent the highest concentrations and yields reported for hepoxilin and trioxilin synthesis, demonstrating the potential of biocatalysis to overcome the supply limitations for these medicinally important lipid mediators. rsc.orgresearchgate.net

Molecular and Cellular Mechanisms of Action of Hepoxilin a

Intracellular Signaling Cascades Triggered by Hepoxilin A

Hepoxilin A3 (HxA3), a metabolite of arachidonic acid formed via the 12-lipoxygenase pathway, initiates a complex series of intracellular signaling events. harvard.eduhmdb.ca These cascades are fundamental to its diverse physiological and pathological roles, including inflammation, ion transport, and cell motility. nih.govnih.gov

A primary and rapid response to HxA3 is the mobilization of intracellular calcium ions ([Ca2+]i). nih.govnih.gov Studies in human neutrophils have demonstrated that HxA3 induces a swift, transient, and dose-dependent increase in cytosolic calcium. nih.govnih.gov This process is believed to occur in two phases: an initial rapid release of calcium from intracellular stores, followed by a slower, more sustained phase. nih.gov

The initial phase is independent of extracellular calcium, indicating that HxA3 triggers the release of calcium from internal reservoirs, primarily the endoplasmic reticulum (ER). nih.govnih.gov This is supported by experiments conducted in calcium-free media and with the use of intracellular calcium chelators. nih.gov Confocal microscopy studies have further elucidated that while the ER releases calcium, mitochondria subsequently take up and sequester this calcium, a process that can be blocked by mitochondrial uncouplers like CCCP. nih.gov This mitochondrial sequestration may explain the subsequent plateau phase of elevated intracellular calcium. nih.gov

The mobilization of calcium is a critical component of HxA3's function, particularly in processes like neutrophil chemotaxis. pnas.org For instance, HxA3 has been identified as a key chemoattractant that guides neutrophils across epithelial barriers during inflammation, a process dependent on calcium signaling. pnas.org Interestingly, while HxA3 effectively mobilizes calcium, it does not typically induce degranulation or an oxidative burst in neutrophils at concentrations that trigger calcium flux. nih.govnih.gov

Furthermore, HxA3 can modulate the calcium response to other agonists. It has been shown to inhibit the rise in intracellular calcium induced by potent chemoattractants like formyl-methionyl-leucyl-phenylalanine (fMLP), platelet-activating factor (PAF), and leukotriene B4 (LTB4). nih.gov This suggests a potential negative regulatory role for HxA3 in modulating neutrophil activation by depleting intracellular calcium stores. nih.gov

Hepoxilin A3 influences the electrical potential across the cell membrane and the activity of various ion channels, most notably potassium (K+) channels. nih.govbiologists.com In human neutrophils, HxA3 has been observed to cause a small but measurable membrane depolarization. nih.gov This alteration in membrane potential is part of a broader cellular response that includes changes in intracellular pH and cell shape. nih.gov

The effect of hepoxilins on potassium channels is a key aspect of their signaling mechanism. biologists.com In neurons of the marine mollusc Aplysia californica, hepoxilins have been shown to cause membrane depolarization through a potassium channel-mediated effect. biologists.com In mammalian systems, the precursor of hepoxilins, 12-HPETE, requires conversion to hepoxilins to enhance the opening of S-type potassium channels in sensory neurons, suggesting that hepoxilins are the active mediators. nih.gov The increase in intracellular calcium triggered by HxA3 can, in turn, activate calcium-activated potassium channels. harvard.eduwikipedia.org This interplay between calcium mobilization and potassium channel activity is crucial for various cellular functions.

In hippocampal CA1 neurons, both HxA3 and its glutathione (B108866) conjugate, HxA3-C, exhibit complex effects on neuronal excitability, including lowering the spike threshold and causing membrane hyperpolarization, which are indicative of ion channel modulation. nih.gov

Evidence strongly suggests that the actions of Hepoxilin A3 are mediated by specific cell surface receptors, likely coupled to G-proteins. hmdb.canih.govnih.gov The inhibitory effect of pertussis toxin on HxA3-induced calcium mobilization in human neutrophils provides compelling evidence for the involvement of a G-protein-coupled receptor (GPCR). nih.govnih.govnih.gov Pertussis toxin is known to ADP-ribosylate and inactivate certain G-proteins, thereby uncoupling them from their receptors.

Further supporting the receptor-mediated hypothesis, studies have shown that HxA3 stimulates the release of diacylglycerol and unesterified arachidonic acid in neutrophils, an event that precedes the rise in intracellular calcium and is also blocked by pertussis toxin. nih.gov This indicates the activation of phospholipase C and phospholipase A2, classic downstream effectors of GPCR signaling. nih.gov The existence of specific binding proteins for hepoxilins in human neutrophils has also been reported, reinforcing the concept of a receptor-based mechanism. hmdb.ca

While a specific receptor for HxA3 has not been definitively cloned and characterized, functional studies point towards its existence. For instance, it has been hypothesized that "ichthyin," a protein linked to certain skin disorders, might function as a receptor for the hepoxilin pathway in the epidermis. nih.govtaylorandfrancis.com Additionally, there is evidence suggesting a potential interaction between HxA3 signaling and the leukotriene B4 receptor, BLT1, although HxA3 does not appear to directly activate BLT1 to induce calcium signals. aai.org In the context of pain signaling, HxA3 has been shown to directly activate TRPV1 and TRPA1 receptors on sensory neurons, contributing to inflammatory hyperalgesia. wikipedia.orgpnas.org

Hepoxilin A3 exerts a significant influence on various aspects of cellular behavior, primarily related to inflammation and cell migration. nih.govresearchgate.net A key function of HxA3 is its role as a potent chemoattractant for neutrophils. pnas.orgresearchgate.net It is produced by epithelial cells in response to bacterial infection and establishes a chemotactic gradient that guides neutrophils across mucosal surfaces. nih.govpnas.org This process is crucial for the innate immune response but can also contribute to tissue damage in inflammatory conditions. pnas.org In addition to chemotaxis, HxA3 can induce shape changes in neutrophils, another hallmark of cellular activation. nih.gov

Beyond its immediate effects on cell motility, HxA3 can influence gene expression, although this is a less explored area of its biology. The activation of intracellular signaling cascades, including those involving calcium and protein kinases, can ultimately lead to the activation of transcription factors and changes in the expression of specific genes. For example, the activation of nuclear receptors like PPARα by hepoxilins represents a direct link to the regulation of gene expression. d-nb.infopnas.org

In the context of the pineal gland, the expression of Alox15, an enzyme involved in hepoxilin synthesis, suggests a potential role for these lipids in regulating the gland's function, possibly through autocrine or paracrine signaling that could influence gene expression patterns. plos.org Furthermore, the involvement of hepoxilins in epidermal barrier formation implies a role in regulating the expression of genes related to keratinocyte differentiation and lipid metabolism. nih.govmdpi.com

Hepoxilins and their metabolites have been identified as endogenous ligands and activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism and inflammation. nih.govd-nb.infopnas.org Specifically, 12R-HPETE-derived hepoxilins and trioxilins are known to activate PPARα. nih.gov This interaction provides a direct mechanism by which hepoxilins can regulate gene expression. d-nb.info

PPARα activation by its ligands leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. pnas.org The activation of PPARα by hepoxilin-pathway products is particularly relevant in the skin, where PPARs are involved in differentiation, proliferation, and lipid metabolism, all of which are crucial for maintaining the epidermal barrier. nih.gov

This interaction also suggests a potential for cross-talk between different signaling pathways. For example, the enzyme ALOXE3, which is involved in generating hepoxilins in the epidermis, is a target gene of another nuclear receptor, RORα. plos.org This creates a scenario where RORα can induce the production of hepoxilins, which in turn can activate PPARα, illustrating a complex regulatory network involving these lipid mediators and nuclear receptors. plos.org

Influence on Cellular Behavior and Gene Expression

Target Identification and Validation in this compound Research

The identification and validation of molecular targets for Hepoxilin A3 are crucial for understanding its mechanism of action and for developing potential therapeutic interventions. drugdiscoverychemistry.comnih.gov Research in this area has focused on identifying the receptors and enzymes that mediate or are modulated by HxA3.

As previously discussed, a primary target for HxA3 is a putative G-protein-coupled receptor on the surface of neutrophils and other cells. nih.gov The validation of this target has been largely pharmacological, relying on the use of pertussis toxin to demonstrate the involvement of G-proteins. nih.govnih.gov The transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1, have been identified and validated as direct targets for HxA3 in the context of pain signaling. pnas.org Studies have shown that HxA3 can directly activate these channels in heterologous expression systems, leading to calcium influx and neuronal excitation. pnas.org

Enzymes involved in the hepoxilin pathway are also key targets. The 12-lipoxygenase (12-LOX) enzymes that synthesize the precursor to HxA3, and the hepoxilin A3 synthase itself (which can be an activity of certain 12-LOX isozymes like ALOXE3), are targets for inhibitors aimed at reducing HxA3 production in inflammatory conditions. nih.govidrblab.net The validation of these enzymes as therapeutic targets has been pursued through the use of inhibitors like baicalein (B1667712) and through genetic approaches such as siRNA-mediated knockdown. nih.gov For example, siRNA targeting Aloxe3 was shown to attenuate inflammatory hyperalgesia in animal models. nih.gov

Another important enzyme target is the soluble epoxide hydrolase (sEH), which is responsible for the metabolic inactivation of hepoxilins by hydrolyzing the epoxide ring to form the corresponding diol (trioxilin). nih.gov Evidence suggests that the enzyme previously referred to as hepoxilin epoxide hydrolase is, in fact, the sEH. nih.gov Inhibiting sEH could potentially prolong the biological activity of HxA3, which might be desirable or undesirable depending on the pathological context.

The table below summarizes some of the key molecular targets of Hepoxilin A3 that have been identified and investigated.

Target ClassSpecific Target(s)Key Findings
Receptors Putative G-Protein Coupled Receptor (GPCR)HxA3-induced calcium mobilization and phospholipase activation are blocked by pertussis toxin, indicating GPCR involvement. nih.govnih.gov
Transient Receptor Potential (TRP) Channels (TRPV1, TRPA1)HxA3 directly activates TRPV1 and TRPA1 on sensory neurons, contributing to inflammatory pain. pnas.org
Peroxisome Proliferator-Activated Receptor alpha (PPARα)Hepoxilins and their metabolites act as endogenous ligands for PPARα, regulating gene expression related to inflammation and lipid metabolism. nih.govpnas.org
Enzymes 12-Lipoxygenase (12-LOX) / Hepoxilin Synthase (e.g., ALOXE3)Inhibition or knockdown of these enzymes reduces HxA3 formation and ameliorates inflammation. nih.gov
Soluble Epoxide Hydrolase (sEH)Metabolizes and inactivates HxA3; its inhibition can prolong HxA3's effects. nih.gov

Physiological and Pathophysiological Roles of Hepoxilin a in Biological Systems

Regulation of Inflammatory Processes and Immune Cell Function

Hepoxilin A₃ (HxA₃) is an eicosanoid, a bioactive lipid mediator derived from arachidonic acid, that plays a significant role in the regulation of inflammatory processes, particularly in the recruitment and function of immune cells. frontiersin.orgwikipedia.org Its production is often triggered by bacterial infections at mucosal surfaces, where it acts as a key signaling molecule in the innate immune response. aai.orgfrontiersin.org

Chemotactic Activity and Neutrophil Recruitment

This compound₃ is a potent chemoattractant for neutrophils, a type of white blood cell crucial for defending the host against bacterial pathogens. frontiersin.orgnih.gov It is produced by epithelial cells in response to bacterial infection and is believed to facilitate the migration of neutrophils across mucosal barriers. frontiersin.org Studies have identified HxA₃ as a key factor in the final step of neutrophil recruitment to sites of mucosal inflammation. pnas.orgnih.gov It establishes a chemical gradient that guides neutrophils across the tight junctions of epithelial cells. frontiersin.orgpnas.org This process has been observed in both intestinal and pulmonary epithelial surfaces. aai.org The chemotactic activity of HxA₃ appears to be specific for neutrophils, as it does not seem to induce the migration of other immune cells like eosinophils. physiology.org

The mechanism of HxA₃-induced neutrophil migration involves the activation of an intracellular receptor, leading to a reorganization of calcium within the neutrophils. pnas.orgnih.gov Unlike some other chemoattractants, HxA₃ is considered a "pure" chemoattractant, meaning it primarily induces cell migration without triggering other neutrophil activation events like the release of granules or the production of superoxide (B77818). frontiersin.orgnih.gov

Table 1: Research Findings on this compound₃ and Neutrophil Chemotaxis

Finding Model System Reference
Identified as a key chemoattractant for neutrophil transepithelial migration. Intestinal and pulmonary epithelial cell models. aai.orgpnas.org
Guides neutrophils across epithelial tight junctions via a chemical gradient. In vitro T84 intestinal cell monolayers. pnas.org
Acts as a pure chemoattractant without inducing granule secretion or superoxide production. Human neutrophils. frontiersin.orgnih.gov
Does not recruit eosinophils. Epithelial barrier models. physiology.org
Induces intracellular calcium mobilization in neutrophils. Human neutrophils. pnas.orgnih.gov

Induction of Neutrophil Extracellular Traps (NETosis)

In addition to its role as a chemoattractant, this compound₃ has been identified as a natural inducer of neutrophil extracellular traps (NETs). nih.govnih.gov NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. nih.gov While a crucial part of the innate immune response, excessive NET formation can contribute to tissue damage in inflammatory diseases. nih.gov

HxA₃ directly stimulates human neutrophils to undergo NETosis. wikipedia.orgnih.gov This process is linked to HxA₃'s ability to induce an increase in intracellular calcium in neutrophils, a critical signal for the initiation of NET formation. nih.govmdpi.com The mechanism of HxA₃-mediated NETosis appears to be dose-dependent. At lower concentrations, it relies on the production of reactive oxygen species (ROS) by NADPH oxidase, a common pathway for NET formation. nih.gov However, at higher concentrations, HxA₃ can induce NETosis through an NADPH-oxidase-independent pathway. nih.gov The synthetic hepoxilin analogue, PBT-3, has also been shown to induce NETosis. nih.govguidetopharmacology.orgguidetopharmacology.orgsciencegate.app

Table 2: Research Findings on this compound₃ and NETosis

Finding Experimental System Reference
Directly induces NETosis in human neutrophils. Human neutrophils. nih.govnih.gov
HxA₃-mediated NETosis is linked to increased intracellular calcium. Human neutrophils. nih.govmdpi.com
At low doses, NETosis is NADPH-oxidase-dependent. Human neutrophils. nih.gov
At high doses, NETosis is NADPH-oxidase-independent. Human neutrophils. nih.gov
The synthetic analogue PBT-3 also induces NETosis. Human neutrophils. nih.govguidetopharmacology.orgguidetopharmacology.orgsciencegate.app

Modulation of Mucosal Inflammation Responses

This compound₃ is a key regulator of inflammation at mucosal surfaces, such as those lining the gastrointestinal and respiratory tracts. frontiersin.orgpnas.org It is synthesized and secreted by epithelial cells in response to pathogenic stimuli, playing a crucial role in initiating the inflammatory response to infection. pnas.orgnih.gov In the gut, HxA₃ has been identified as the factor previously known as pathogen-elicited epithelial chemoattractant (PEEC), which is responsible for guiding neutrophils across the intestinal epithelium. pnas.orgnih.gov Disruption of the 12-lipoxygenase pathway, which is required for HxA₃ production, has been shown to significantly reduce neutrophil-mediated tissue damage in models of intestinal inflammation. pnas.orgnih.gov

Similarly, in the respiratory tract, HxA₃ is involved in the inflammatory response to bacterial pathogens like Pseudomonas aeruginosa and Chlamydia. frontiersin.orgaai.org It facilitates the migration of neutrophils into the airways, a hallmark of many inflammatory lung conditions. nih.govaai.org

Differential Effects Compared to Other Pro-Inflammatory Mediators

The role of this compound₃ in inflammation is distinct from that of other well-known pro-inflammatory mediators, such as leukotriene B₄ (LTB₄). aai.orgnih.govoup.com While both are eicosanoids and potent neutrophil chemoattractants, they appear to have independent and coordinated roles in the inflammatory cascade. aai.orgnih.gov

Table 3: Comparison of this compound₃ and Leukotriene B₄ in Neutrophil Recruitment

Feature This compound₃ (HxA₃) Leukotriene B₄ (LTB₄) Reference
Primary Cellular Source Epithelial cells Migrated neutrophils aai.orgnih.gov
Role in Migration Initial chemoattractant Amplifies migration aai.orgnih.gov
Adhesion Molecule Dependency Dependent on CD18, CD47, CD44, and CD55 Different adhesion profile nih.gov
Receptor Binding Does not compete with LTB₄ for binding sites Binds to specific LTB₄ receptors portlandpress.com

Contributions to Organ-Specific Inflammatory Conditions (e.g., Pulmonary Inflammation)

This compound₃ is implicated as a significant contributor to the pathology of various organ-specific inflammatory conditions, particularly those affecting the lungs. aai.orgfrontiersin.orgnih.govnih.gov In inflammatory lung diseases, such as those associated with cystic fibrosis and bacterial pneumonia, excessive neutrophil infiltration is a major cause of tissue damage. aai.orgnih.gov

Research has shown that HxA₃ is produced by lung epithelial cells in response to pathogenic bacteria like Pseudomonas aeruginosa and Streptococcus pneumoniae. aai.orgnih.govaai.orgoup.com This HxA₃ then acts as a crucial signal to draw neutrophils across the airway epithelium. nih.govaai.org Inhibition of the enzymatic pathways that produce HxA₃ has been shown to potently interfere with this neutrophil migration. nih.govresearchgate.net Furthermore, HxA₃ has been identified as a natural inducer of NETosis in the context of cystic fibrosis, where the accumulation of NETs in the airways contributes to the disease pathology. nih.gov These findings suggest that HxA₃ and its signaling pathway could be potential therapeutic targets for a range of inflammatory lung disorders. nih.gov

Role in Neurophysiological Modulation

Beyond its role in inflammation, this compound and its related compounds have been shown to have modulatory effects on the nervous system. nih.govnih.govsemanticscholar.org Hepoxilins are produced in the brain and can influence neuronal excitability and synaptic transmission. nih.govmcgill.ca

Studies on rat hippocampal neurons have demonstrated that HxA₃ and its glutathione (B108866) conjugate, HxA₃-C, can have both excitatory and inhibitory effects. nih.govpnas.org These include lowering the threshold for action potential firing, as well as causing membrane hyperpolarization and enhancing inhibitory postsynaptic potentials. nih.govpnas.org A glutathione conjugate of HxA₃ has also been shown to increase the afterhyperpolarization (AHP) amplitude in hippocampal CA1 neurons. physiology.org

More recently, HxA₃ has been implicated in pain perception. pnas.org In models of inflammatory pain, spinal HxA₃ levels increase and contribute to hyperalgesia (increased sensitivity to pain) and tactile allodynia (pain from a non-painful stimulus). pnas.org This effect is thought to be mediated through the direct activation of TRPV1 and TRPA1 receptors, which are ion channels on sensory neurons known to be involved in pain signaling. pnas.orgfrontiersin.org HxA₃ has also been shown to enhance nerve growth factor-dependent neurite regeneration in cultured neurons, suggesting a potential role in neuronal repair. nih.govnih.gov In the nervous system of the marine mollusk Aplysia californica, HxA₃ and other 12-lipoxygenase products are thought to act as second messengers in neuronal signaling. semanticscholar.org

Effects on Neuronal Excitability and Synaptic Plasticity

Contribution to Metabolic and Endocrine Regulation

One of the first biological activities discovered for this compound₃ was its ability to stimulate the release of insulin (B600854) from pancreatic islets of Langerhans. nih.govnih.gov Studies using isolated and perifused rat pancreatic islets have shown that HxA₃ promotes insulin secretion in a manner that is dependent on the ambient glucose concentration. nih.govnih.govnih.gov Rather than acting as a direct secretagogue in the absence of glucose, HxA₃ potentiates or enhances the insulin release that is stimulated by glucose. nih.govwikipedia.org

This effect is dose-dependent. In the presence of 10 mM glucose, HxA₃ at a concentration of 0.5 µM was found to increase insulin release by approximately 120% above the control level, while a concentration of 2.1 µM resulted in an increase of about 282%. nih.govebi.ac.uk The mechanism underlying this action is believed to be associated with the mobilization of intracellular calcium within the pancreatic beta-cells, a critical step in the insulin secretion pathway. nih.govnih.gov

Table 3: Dose-Dependent Stimulation of Insulin Secretion by this compound₃

This compound₃ Concentration Glucose Concentration Percent Increase in Insulin Release (Above Control) Experimental Model Reference(s)
0.5 x 10⁻⁶ M (0.5 µM) 10 mM 120 +/- 51% Isolated Rat Pancreatic Islets nih.govebi.ac.uk

The influence of this compound₃ extends from in vitro insulin secretion to in vivo effects on glucose homeostasis in preclinical models. nih.gov Studies in anesthetized rats have demonstrated that intra-arterial administration of HxA₃ can raise circulating insulin levels. nih.gov This effect is critically dependent on the metabolic state of the animal; rats that had free access to food responded to HxA₃ with a significant rise in blood insulin, whereas animals that were fasted overnight showed no such response. nih.gov The potency of this effect is notable, as the administration of 100 µg of HxA₃ produced an increase in blood insulin comparable to that caused by a 5 mg dose of glucose. nih.gov

Further evidence for the involvement of the hepoxilin pathway in glucose regulation comes from studies of diabetic models. nih.gov When given arachidonic acid, the precursor to hepoxilins, diabetic rats were found to produce more hepoxilins compared to normal rats. nih.gov Additionally, stable synthetic analogues of hepoxilins have demonstrated efficacy in animal models of diabetes, suggesting a therapeutic potential for targeting this pathway. nih.govresearchgate.net Research on the anti-diabetic compound davidiin (B1256277) in streptozotocin-treated rats found that it lowered blood glucose while increasing the levels of Hepoxilin B₃, further linking the hepoxilin family to the modulation of glucose and lipid metabolism. tandfonline.com

Stimulation of Insulin Secretion from Pancreatic Islets

Involvement in Vascular Biology

This compound₃ is involved in the complex regulation of vascular dynamics, primarily by modulating the response of blood vessels to other vasoactive substances. nih.gov Studies on isolated rat thoracic aorta and portal vein strips have shown that HxA₃ does not exert a direct effect on vascular tone or spontaneous contractions on its own. nih.gov However, it significantly potentiates the vasoconstrictor effects of noradrenaline. nih.govnih.gov In the presence of HxA₃, a greater contractile response to noradrenaline is observed, and the frequency and strength of spontaneous contractions in the portal vein are increased at lower noradrenaline concentrations. nih.gov

This modulatory action exhibits a high degree of stereochemical specificity. The 8S isomer of HxA₃ was found to be active in potentiating noradrenaline-induced contractions, while the 8R isomer was inactive. nih.gov In contrast, for the glutathione conjugate HxA₃-C, the 8R isomer was active, and the 8S isomer was inactive. nih.gov This potentiation appears to be dependent on the influx of extracellular calcium, as the effect is abolished in a calcium-free buffer or in the presence of a calcium channel blocker. nih.gov While these findings point to a role in enhancing vasoconstriction, other reports suggest that hepoxilins and their metabolites, trioxilins, may also contribute to vasodilation, indicating that their function in regulating blood flow and pressure may be context-dependent and vary across different vascular beds. wikipedia.orgebi.ac.ukmdpi.com For instance, certain HxA₃ isomers and a stable analog were shown to cause relaxation in pre-constricted arteries. researchgate.net

Table 4: Stereospecific Potentiation of Noradrenaline (NA) Effects by Hepoxilins

Compound Isomer Activity on NA-Induced Contraction Experimental Model Reference(s)
This compound₃ (HxA₃) 8S Active (Potentiates) Rat Aorta & Portal Vein nih.gov
8R Inactive Rat Aorta & Portal Vein nih.gov
This compound₃-C (HxA₃-C) 8R Active (Potentiates) Rat Aorta & Portal Vein nih.gov

Potential Influence on Thrombotic Processes

This compound₃ (HXA₃) is produced by platelets in response to shear stress and is suggested to have an antithrombotic effect. tandfonline.comnih.gov A deficiency in HXA₃ activity in platelets may contribute to a heightened thrombogenic state, particularly in patients with acute coronary syndromes. tandfonline.comnih.gov Studies have indicated that stable analogs of hepoxilins, known as PBTs, can act as antagonists to the thromboxane (B8750289) receptor, which is involved in platelet aggregation and vasoconstriction. ingentaconnect.comgoogle.comtandfonline.comresearchgate.net This suggests a potential role for hepoxilin-related compounds in modulating thrombotic events. ingentaconnect.comgoogle.comresearchgate.net Specifically, the hepoxilin analog PBT-3 has been shown to inhibit platelet aggregation induced by collagen. iiarjournals.orgresearchgate.net

Function in Epidermal Barrier Homeostasis

Impact on Skin Barrier Formation and Integrity

Hepoxilins play a crucial role in the formation and maintenance of the skin's water barrier. nih.govresearchgate.neta-z.luinrae.frnih.gova-z.lu The enzymes 12R-lipoxygenase (12R-LOX) and epidermal lipoxygenase-3 (eLOX3) work in sequence to produce a hepoxilin-like derivative from linoleic acid that is esterified in a specific type of ceramide. nih.gova-z.luwikipedia.org This process is essential for the creation of the corneocyte lipid envelope, a key component of the epidermal barrier. nih.gova-z.lucardiff.ac.uk The hepoxilin derivative is thought to act as a signal that facilitates the hydrolysis of the oxidized linoleic acid from the ceramide, allowing the exposed hydroxyl group to bind to proteins on the surface of corneocytes. nih.gova-z.lu This covalent attachment is a critical step in sealing the permeability barrier of the outer epidermis. nih.govresearchgate.net The generation of hepoxilin from linoleic acid is believed to have either a structural or a signaling role in maintaining skin barrier function. researchgate.net

Association with Genetic Skin Disorders and Lipid Metabolism

Genetic mutations in the enzymes responsible for hepoxilin synthesis, namely ALOX12B (encoding 12R-LOX) and ALOXE3 (encoding eLOX3), are linked to a group of genetic skin disorders known as autosomal recessive congenital ichthyoses (ARCI). nih.govresearchgate.netcardiff.ac.ukactasdermo.org These conditions are characterized by scaly skin and a defective epidermal barrier. nih.govresearchgate.net The deficiency in hepoxilin formation due to these mutations is believed to be a primary cause of the observed skin abnormalities. nih.govresearchgate.net

Specifically, mutations in ALOX12B and ALOXE3 lead to non-bullous congenital ichthyosiform erythroderma (NCIE), a form of ARCI. taylorandfrancis.comresearchgate.net In a related condition termed hepoxilin A3 synthase-linked ichthyosis (HXALI), there is a deficiency in the HXA₃ synthase enzyme, leading to high levels of 12R-LOX and its product 12R-HpETE, but low levels of HXA₃ in the skin scales. taylorandfrancis.comresearchgate.net

The hepoxilin pathway is intricately connected to lipid metabolism in the skin. The enzymes 12R-LOX and eLOX3 are involved in the processing of ceramides, which are essential lipids for the epidermal barrier. nih.gov Furthermore, hepoxilin-type products have been proposed to be activators of peroxisome proliferator-activated receptors (PPARs), which are involved in various skin functions, including lipid metabolism and differentiation. nih.govcardiff.ac.uk

Table 1: Genes and Enzymes in the Hepoxilin Pathway Associated with Skin Disorders

Gene Encoded Enzyme Function in Hepoxilin Pathway Associated Skin Disorder
ALOX12B 12R-lipoxygenase (12R-LOX) Converts arachidonic acid to 12R-hydroperoxyeicosatetraenoic acid (12R-HpETE). actasdermo.org Autosomal Recessive Congenital Ichthyosis (ARCI), Non-bullous congenital ichthyosiform erythroderma (NCIE). nih.govactasdermo.orgtaylorandfrancis.com
ALOXE3 Epidermal lipoxygenase-3 (eLOX3) / this compound₃ synthase Converts 12R-HpETE to a this compound₃ isomer. actasdermo.orgpnas.org Autosomal Recessive Congenital Ichthyosis (ARCI), Non-bullous congenital ichthyosiform erythroderma (NCIE), this compound₃ synthase-linked ichthyosis (HXALI). nih.govtaylorandfrancis.comresearchgate.net
CYP4F22 Cytochrome P450 4F22 Involved in the metabolism of lipid substrates important for keratinocyte differentiation. taylorandfrancis.com Lamellar ichthyosis. taylorandfrancis.com
NIPAL4 (ICHTHYIN) NIPA-like domain containing 4 Predicted to be a receptor in the hepoxilin pathway. actasdermo.orgtaylorandfrancis.com Autosomal Recessive Congenital Ichthyosis (ARCI). actasdermo.org

Other Investigated Cellular Activities

Anti-apoptotic Effects

This compound₃ has demonstrated anti-apoptotic effects in certain cell types. tandfonline.comresearchgate.nettaylorandfrancis.comnih.gov In studies using insulinoma RINm5F cells, HXA₃ was found to protect against apoptosis induced by its precursor, 12S-hydroperoxyeicosatetraenoic acid (12(S)-HpETE). nih.gov HXA₃ was shown to suppress the pro-apoptotic protein BAX while upregulating the anti-apoptotic protein Bcl-2. nih.gov Furthermore, HXA₃ induced the expression of the anti-apoptotic 12(S)-LOX by recruiting heat shock protein 90 (HSP90). nih.gov It also upregulated protein phosphatase 5 (PP5), which can inactivate the apoptosis signal-regulating kinase 1 (ASK1), thereby counteracting oxidative stress-induced apoptosis. nih.gov These findings suggest that HXA₃ can protect cells from oxidative stress and prevent them from undergoing apoptosis through multiple signaling pathways. nih.gov

Regulation of Platelet Volume

This compound₃ is involved in the regulation of platelet volume. taylorandfrancis.comresearchgate.net When platelets are subjected to hypotonic conditions, they initially swell and then undergo a process called regulatory volume decrease (RVD) to return toward their original size. nih.govpnas.org This process is controlled by a lipoxygenase-derived product that has been identified as HXA₃. nih.govpnas.org Volume expansion of platelets triggers the formation and release of HXA₃, which plays a major role in this volume regulation. nih.gov The rate of RVD in platelets may reflect the activity of HXA₃. tandfonline.comnih.gov

Table 2: Investigated Cellular Activities of this compound₃

Cellular Activity Key Findings Cell/System Studied
Anti-apoptosis Protects against apoptosis by suppressing BAX, upregulating Bcl-2 and 12(S)-LOX, and activating PP5. nih.gov Insulinoma RINm5F cells. nih.gov
Platelet Volume Regulation Mediates regulatory volume decrease (RVD) in response to hypotonic swelling. nih.govpnas.org Human platelets. nih.govpnas.org

Advanced Research Methodologies for Hepoxilin a Analysis

Spectrometric Techniques for Quantitative and Qualitative Analysis

Mass spectrometry-based methods are indispensable for the definitive identification and quantification of HXA₃ due to their high sensitivity and specificity, which are essential for distinguishing it from other structurally similar lipid mediators.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of HXA₃ and its metabolites in biological samples. nih.govlcms.cz This method combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. In a typical workflow, lipid extracts from biological matrices are first separated on a reverse-phase column, such as a C18 column. nih.gov The separated molecules are then introduced into the mass spectrometer.

Electrospray ionization (ESI) is commonly used, often in the negative ion mode, to generate ions from the analyte molecules. nih.govpnas.org For HXA₃, a prominent ion with a mass-to-charge ratio (m/z) of 335, corresponding to the deprotonated molecule [M-H]⁻, is typically observed. nih.govpnas.org Further structural confirmation is achieved through collision-induced dissociation (CID) in the tandem MS stage. The fragmentation of the precursor ion (m/z 335) generates a characteristic pattern of product ions that serves as a structural fingerprint for HXA₃. nih.gov This technique has been successfully employed to identify HXA₃ in various biological contexts, including its production by epithelial cells in response to pathogenic bacteria. pnas.org The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of the very low endogenous concentrations of HXA₃. lcms.cz

LC-MS/MS Parameter Typical Value/Setting for Hepoxilin A₃ Analysis Reference
Chromatography ColumnKromasil C18 (250 x 2.0 mm, 5µm) nih.gov
Mobile PhaseAcetonitrile/Water gradient with 0.005% acetic acid nih.gov
Ionization ModeNegative Ion Electrospray (ESI) nih.govpnas.org
Precursor Ion (m/z)335 [M-H]⁻ nih.govpnas.org
Collision GasArgon nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used in the structural elucidation of HXA₃, although it often requires chemical derivatization of the analyte. Due to the low volatility and thermal instability of HXA₃, it must be converted into a more volatile and stable derivative prior to analysis. researchgate.netnih.gov This typically involves methylation of the carboxylic acid group and silylation of the hydroxyl and epoxide groups to form, for example, methyl ester trimethylsilyl (B98337) ether (MeTMSi) derivatives. semanticscholar.org

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectra, which show the fragmentation patterns of the derivatized HXA₃, are used to confirm its structure. semanticscholar.orgsemanticscholar.org GC-MS has been instrumental in confirming the identity of HXA₃ produced in various biological systems, including the nervous tissue of Aplysia californica and in psoriatic lesions. semanticscholar.orgcore.ac.uk

GC-MS Analysis Step Description Reference
DerivatizationConversion to volatile derivatives (e.g., MeTMSi) to increase stability and volatility. researchgate.netsemanticscholar.org
SeparationSeparation of derivatives on a capillary GC column. core.ac.uk
IonizationTypically Electron Impact (EI). researchgate.net
Mass AnalysisDetection of characteristic fragment ions to confirm structure. semanticscholar.orgsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

High-performance liquid chromatography (HPLC) is a fundamental technique for the isolation and purification of HXA₃ from complex biological extracts prior to its analysis by mass spectrometry or other methods. pnas.orgnih.gov Reverse-phase HPLC, using columns like C18, is frequently employed to separate HXA₃ from other lipids based on its polarity. pnas.orgcore.ac.uk The separation is typically achieved using a gradient of organic solvent, such as methanol (B129727) or acetonitrile, in an aqueous mobile phase. nih.govpnas.org

A significant challenge in HXA₃ analysis is its lack of a strong chromophore, which makes detection by UV absorbance difficult. researchgate.netnih.gov To overcome this, derivatization techniques have been developed to introduce a fluorescent tag, such as an anthryl ester, to the carboxylic acid group of HXA₃. researchgate.netnih.gov This allows for highly sensitive detection using a fluorescence detector. This method not only enhances sensitivity but also stabilizes the molecule, preventing its decomposition during analysis. researchgate.netnih.gov Chiral phase HPLC has also been utilized to separate the different stereoisomers of hepoxilins, which is crucial for understanding the stereospecificity of their biological actions. semanticscholar.orgresearchgate.net

In Vitro Cellular and Tissue Culture Models for Mechanistic Studies

In vitro models using cultured cells and tissues are essential for dissecting the specific cellular and molecular mechanisms of HXA₃ action. These models provide a controlled environment to study complex biological processes.

Transwell culture systems are widely used to model epithelial barriers, such as those in the intestine and lungs. aai.orgaai.org For instance, T84 intestinal epithelial cells or lung epithelial cell lines like MLE12 grown on permeable supports create a polarized monolayer that mimics the in vivo barrier. pnas.orgaai.org These models have been instrumental in demonstrating that epithelial cells produce HXA₃ in response to bacterial infection, which then acts as a chemoattractant to guide neutrophils across the epithelial layer. pnas.orgaai.orgaai.org

Primary cell cultures, such as human bronchial epithelial cells and superior cervical ganglion (SCG) neurons, offer a more physiologically relevant system. aai.orgnih.gov Studies using cultured SCG neurons have revealed a role for HXA₃ in nerve regeneration, showing that it enhances neurite outgrowth in the presence of nerve growth factor. nih.gov These in vitro systems also allow for the investigation of intracellular signaling pathways, such as HXA₃-induced changes in intracellular calcium concentrations. nih.govresearchgate.net

In Vitro Model Cell/Tissue Type Key Finding Related to this compound₃ Reference
Transwell SystemT84 intestinal epithelial cellsHXA₃ is an epithelial-derived chemoattractant for neutrophils. pnas.org
Transwell SystemMLE12 mouse lung epithelial cellsHXA₃ signaling is conserved in a mouse model of neutrophil migration. aai.org
Primary NeuronsRat Superior Cervical Ganglion (SCG) neuronsHXA₃ enhances nerve growth factor-dependent neurite regeneration. nih.gov
Human NeutrophilsIsolated human neutrophilsHXA₃ causes mobilization of intracellular calcium. researchgate.netresearchgate.net

In Vivo Animal Models for Disease Pathogenesis Elucidation

Animal models are critical for understanding the physiological and pathophysiological roles of HXA₃ in the context of a whole organism. Mouse models of inflammatory diseases have been particularly valuable. For example, in models of inflammatory bowel disease and bacterial pneumonia, HXA₃ has been shown to be a key mediator of neutrophil infiltration into inflamed tissues. aai.org Inhibition of the HXA₃ signaling pathway in these models leads to a reduction in neutrophilic pathology. aai.org

Similarly, in a mouse model of asthma, the bronchiolar epithelium was identified as a major source of hepoxilins following an allergic challenge. scholaris.ca Intranasal infection of mice with Pseudomonas aeruginosa has been shown to increase the concentration of HXA₃ in the airways, which correlates with enhanced immune cell infiltration. aai.org These in vivo studies provide strong evidence for the pro-inflammatory role of HXA₃ and its contribution to the pathogenesis of various inflammatory diseases. aai.orgresearchgate.net

Genetic and Pharmacological Manipulation Strategies

The roles of HXA₃ are further elucidated through strategies that manipulate its synthesis or signaling. Pharmacological inhibitors targeting enzymes in the HXA₃ biosynthetic pathway are widely used. For example, inhibitors of 12-lipoxygenase (12-LOX), the key enzyme in HXA₃ synthesis, such as baicalein (B1667712) and cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC), have been shown to block HXA₃ production and subsequent neutrophil migration in in vitro models. pnas.orgaai.org

Another pharmacological approach involves the use of soluble epoxide hydrolase (sEH), an enzyme that degrades HXA₃ by hydrolyzing its epoxide ring, converting it into the inactive metabolite, trioxilin A₃. aai.orgnih.gov Adding sEH to in vitro migration assays effectively impairs HXA₃-mediated neutrophil chemotaxis. nih.gov

Genetic manipulation in animal models provides a powerful tool for studying the function of the 12-LOX pathway. Mice deficient in the gene for 12/15-lipoxygenase (Alox15) exhibit altered inflammatory responses in various disease models, highlighting the importance of the enzymatic pathway responsible for producing hepoxilins. wikipedia.org These genetic and pharmacological strategies are crucial for validating the specific roles of HXA₃ in complex biological processes and for identifying potential therapeutic targets within its pathway.

Application of Enzyme Inhibitors (e.g., Lipoxygenase Inhibitors)

The investigation of HxA biosynthesis and function heavily relies on the application of specific enzyme inhibitors to dissect the enzymatic pathways involved. Pharmacological inhibitors of 12-lipoxygenase (12-LOX), the key enzyme in the synthesis of HxA3, have been pivotal in demonstrating its role in inflammatory processes.

Studies have shown that pretreatment of epithelial cells with cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC), an inhibitor of 12-lipoxygenase, strongly reduces Pseudomonas aeruginosa-mediated neutrophil transepithelial migration. aai.org Similarly, baicalein, another 12-LOX inhibitor, has been shown to block the generation of HxA3 and inhibit neutrophil transmigration stimulated by Salmonella typhimurium infection. mdpi.com The use of these inhibitors provides evidence that 12-LOX activity is crucial for HxA3 production in response to bacterial infection. mdpi.comaai.org

To ensure the specificity of the 12-LOX pathway in these processes, researchers often use inhibitors of other lipoxygenase enzymes as controls. For instance, zileuton, a specific inhibitor of 5-lipoxygenase (5-LOX), which is responsible for the synthesis of leukotrienes, does not significantly affect HxA3-mediated migration. aai.orgnih.gov This differential inhibition helps to confirm that the observed effects are specifically due to the inhibition of the 12-LOX/HxA3 pathway. aai.orgnih.gov The general LOX inhibitor nordihydroguaiaretic acid (NDGA) has also been used to demonstrate the role of spinal LOX enzymes in inflammatory hyperalgesia, where it prevented the carrageenan-evoked increase in spinal HxB3. nih.govpnas.org

Table 1: Lipoxygenase Inhibitors Used in this compound Research

Inhibitor Target Enzyme(s) Application in HxA Research Key Findings
Baicalein 12-Lipoxygenase Inhibition of HxA3-mediated inflammation and neutrophil migration. mdpi.com Reduces HxA3 generation and subsequent inflammatory responses. mdpi.com
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) 12-Lipoxygenase Investigation of HxA3's role in neutrophil migration across epithelial barriers. aai.orgresearchgate.net Blocks P. aeruginosa-induced neutrophil transmigration. aai.orgresearchgate.net
Zileuton 5-Lipoxygenase Used as a control to demonstrate the specificity of the 12-LOX pathway. aai.orgnih.gov Does not inhibit HxA3-mediated effects, confirming pathway specificity. aai.orgnih.gov
Nordihydroguaiaretic acid (NDGA) General Lipoxygenase Inhibitor Study of the role of spinal hepoxilins in inflammatory pain. nih.govpnas.org Attenuates carrageenan-induced tactile allodynia by inhibiting hepoxilin formation. nih.govpnas.org

Gene Knockout and Knockdown Approaches

To complement pharmacological studies, genetic approaches such as gene knockout and knockdown have been employed to investigate the function of enzymes involved in the hepoxilin pathway. These techniques involve the complete removal (knockout) or the reduction of expression (knockdown) of a specific gene to study the resulting phenotype. researchgate.netpnas.orgpnas.orgnih.govscienceopen.comgeneticeducation.co.in

For example, studies in mice with a genetic deletion (knockout) of the Alox15 gene, which encodes for a 12/15-lipoxygenase, have provided insights into the role of the 12-LOX pathway in bacterial infections. Depletion of 12-LOX activity in Alox15-/- mice resulted in reduced bacteremia and increased survival following a pulmonary challenge with S. pneumoniae, suggesting a critical role for 12-LOX products like HxA3 in the pathogenesis of the infection. mdpi.com Similarly, knockout of the Aloxe3 gene in mice, which functions as a hepoxilin synthase, leads to severe skin barrier defects. researchgate.net

Gene knockdown techniques, such as RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA), have also been utilized. researchgate.netpnas.orgnih.govscienceopen.com In one study, siRNA-mediated knockdown of epidermis-type lipoxygenase 3 (eLOX3), which converts hydroperoxy fatty acids to hepoxilins, was shown to abolish the differentiation of 3T3-L1 preadipocytes. nih.gov This finding indicates that eLOX3 and its hepoxilin products are crucial for adipogenesis. nih.gov These genetic tools provide a more targeted approach to understanding the specific contribution of pathway components, overcoming potential off-target effects of chemical inhibitors. aai.org

Utilization of Synthetic Analogues and Chemical Probes in Mechanistic Investigations

The inherent chemical instability of natural hepoxilins presents a challenge for in vivo and some in vitro studies. tandfonline.com To overcome this, researchers have developed stable synthetic analogues and specialized chemical probes.

Design and Application of Stable this compound Analogues (e.g., PBTs)

A significant advancement in hepoxilin research was the development of stable synthetic analogues known as PBTs (proprietary bioactive therapeutics). tandfonline.com In these analogues, the unstable epoxide moiety of the natural hepoxilin structure is replaced with a stable cyclopropyl (B3062369) group. tandfonline.com This modification confers both chemical and biological stability, allowing for more robust investigations into the physiological roles of hepoxilins. tandfonline.comingentaconnect.com

The PBTs often act as antagonists to the natural hepoxilins. tandfonline.com For example, PBT-3, a stable analogue of HxB3, has been shown to be a potent inhibitor of human platelet aggregation in vitro. tandfonline.combiologists.com It has also been demonstrated to have anti-inflammatory and anti-cancer effects. tandfonline.comtandfonline.com The use of PBTs has been instrumental in studying the role of hepoxilins in various pathological conditions, including thrombosis and cancer, and they serve as a platform for the development of potential new therapeutics. ingentaconnect.comiiarjournals.org

Table 2: Examples of Stable this compound Analogues and Their Applications

Analogue Structural Modification Key Application Noted Effect
PBTs (general) Replacement of epoxide with a cyclopropyl group. tandfonline.com To study the in vivo roles of hepoxilins. tandfonline.com Act as antagonists to natural hepoxilins; exhibit anti-inflammatory and anti-cancer properties. tandfonline.comtandfonline.com
PBT-3 Stable analogue of HxB3. biologists.com Investigation of platelet function. tandfonline.com Potently inhibits human platelet aggregation. tandfonline.combiologists.com
PBT-3 and PBT-4 Stable hepoxilin analogues. iiarjournals.org Study of cancer cell apoptosis. iiarjournals.org Induce apoptosis in Gleevec-resistant K562 leukemia cells. iiarjournals.org
Sulphur Analogue of HxA3 Replacement of epoxide 'O' with 'S'. nih.gov Investigation of calcium mobilization. nih.gov As active as natural HxA3 in mobilizing calcium in human neutrophils. nih.gov

Photoaffinity Probes for Receptor Mapping

Identifying the specific receptors through which HxA exerts its effects is a key area of research. Photoaffinity labeling is a powerful technique for this purpose, allowing for the covalent capture of ligand-receptor interactions. enamine.netnih.govchomixbio.com This method involves a chemical probe that binds to its target and, upon photoactivation, forms a covalent bond, enabling the identification of the target protein. nih.govchomixbio.com

To facilitate the identification of a putative hepoxilin receptor, a photoaffinity analogue of HxA3 has been synthesized. researchgate.net This analogue, 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-hepoxilin A3 methyl ester, incorporates two crucial features: an azido (B1232118) group, which serves as the photoaffinity label for covalent binding to the receptor upon UV irradiation, and a trialkyltin group, which can be used to introduce a radioactive iodine isotope (125I) for detection. researchgate.net The design of such probes is a critical step towards mapping the binding sites and identifying the specific proteins that mediate the biological activities of hepoxilins. researchgate.net

Biophysical and Imaging Techniques (e.g., Fluorescence-Based Assays, Immunofluorescence)

Biophysical and imaging techniques are essential tools for visualizing and quantifying the cellular responses elicited by this compound.

Fluorescence-based assays are widely used to measure the intracellular signaling events triggered by HxA3. A key effect of HxA3 is the mobilization of intracellular calcium. nih.govnih.gov This is often monitored using calcium-sensitive fluorescent dyes such as fluo-4-acetoxymethyl ester (fluo-4-AM) or INDO-1 AM. aai.orgresearchgate.net When cells are loaded with these dyes, an increase in intracellular calcium concentration upon stimulation with HxA3 results in a change in fluorescence intensity, which can be quantified using techniques like flow cytometry or fluorescence microscopy. aai.orgresearchgate.net These assays have been crucial in demonstrating that HxA3 triggers a rapid and sustained increase in intracellular calcium in various cell types, including neutrophils. nih.govpnas.orgnih.gov

Immunofluorescence is another powerful imaging technique used to study the effects of HxA3 on cellular structures and protein localization. For instance, immunofluorescence analysis has been used to visualize the formation of neutrophil extracellular traps (NETs), a process known as NETosis, induced by HxA3. nih.govresearchgate.net In these experiments, cells are stained with fluorescent antibodies against specific proteins, such as myeloperoxidase (MPO), and a DNA dye. The resulting images can confirm that HxA3 stimulation leads to the release of web-like structures composed of DNA and granular proteins like MPO. nih.govresearchgate.net Immunofluorescence is also employed to analyze the expression and localization of proteins involved in the hepoxilin pathway within tissues. scienceopen.com

Future Directions and Research Challenges in Hepoxilin a Studies

Elucidation of Unidentified Receptors and Downstream Signaling Effectors

A primary challenge in the field of hepoxilin research is the incomplete understanding of their receptor-mediated actions. While studies have identified Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) as receptors for HxA3 in the context of inflammatory pain, the existence of other specific receptors is strongly suggested but not yet fully confirmed. pnas.orgresearchgate.net Early evidence pointed towards the existence of specific binding proteins for hepoxilins in human neutrophils, implicating the involvement of G-protein coupled receptors (GPCRs) in their signaling pathways. hmdb.ca It has been shown that HxA3 can trigger a biphasic increase in intracellular calcium levels in neutrophils, a process thought to be mediated by a GPCR via phospholipase C. pnas.org However, the definitive identification of these putative receptors remains an open area of investigation.

Future research should focus on:

Receptor Identification: Employing techniques such as affinity chromatography, expression cloning, and proteomic approaches to isolate and identify novel hepoxilin receptors on various cell types, including immune cells and epithelial cells.

Downstream Signaling Cascades: Once new receptors are identified, their downstream signaling pathways need to be meticulously mapped. This includes identifying the specific G-proteins they couple to, the second messengers generated (beyond calcium and diacylglycerol), and the subsequent activation of protein kinases and transcription factors that mediate the ultimate cellular responses to HxA3. nih.gov

Comprehensive Mapping of the Oxidized Lipid Metabolome

Hepoxilin A is just one of a vast and complex array of oxidized lipids, collectively known as the oxylipin metabolome. plos.org These lipids are generated from polyunsaturated fatty acids through the action of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. researchgate.net Understanding the role of this compound in health and disease requires a comprehensive map of this metabolome, as the biological response is likely determined by the interplay and balance between various lipid mediators. nih.gov

Key research challenges and future directions include:

Integrated 'Omics' Approaches: Combining lipidomics with genomics, transcriptomics, and proteomics to create a holistic view of the oxidized lipid network. This will help in understanding how the expression of lipid-metabolizing enzymes correlates with the production of specific oxylipins, including hepoxilins, in different pathological states.

Isomer-Specific Activities: Many oxylipins exist as multiple isomers with potentially different biological activities. researchgate.net A significant challenge is to develop analytical methods that can separate and quantify these isomers to understand their specific contributions to cellular signaling.

Context-Dependent Profiling: The composition of the oxidized lipid metabolome can vary significantly depending on the cell type, tissue, and the nature of the stimulus. hilarispublisher.com Future studies should aim to create detailed profiles of the oxidized lipid metabolome in various disease models to identify specific signatures associated with different pathologies.

Dissecting the Contributions of Specific Enzyme Isoforms in Disease States

The biosynthesis of this compound is a multi-step enzymatic process involving different lipoxygenase (LOX) isoforms. wikipedia.org The initial oxygenation of arachidonic acid to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE) is catalyzed by 12-lipoxygenase (ALOX12). wikipedia.org Subsequently, a hepoxilin synthase activity, which can be an intrinsic property of ALOX12 or catalyzed by other enzymes like epidermal lipoxygenase 3 (ALOXE3), converts 12(S)-HpETE to HxA3 and HxB3. wikipedia.orgresearchgate.net Furthermore, ALOX15 can also produce hepoxilins. wikipedia.org

The specific roles of these enzyme isoforms in different disease states are not fully understood. For instance, in psoriasis, an inflammatory skin condition, there are elevated levels of 12-LOX metabolites, suggesting a role for this pathway. researchgate.net

Future research should aim to:

Isoform-Specific Knockout/Knockdown Studies: Utilize genetic tools like CRISPR-Cas9 to create cell lines and animal models with specific deletions of LOX isoforms (e.g., ALOX12, ALOX15, ALOXE3) to dissect their individual contributions to hepoxilin production in various inflammatory and pathological conditions. researchgate.net

Expression Profiling in Disease: Conduct detailed analyses of the expression levels of different LOX isoforms in patient tissues from various diseases to correlate their expression with disease severity and hepoxilin levels. hilarispublisher.com This could lead to the identification of isoform-specific therapeutic targets.

Development of Advanced Methodologies for Low-Concentration Detection and Quantification

A significant hurdle in hepoxilin research is their inherent chemical instability and extremely low concentrations in biological samples. researchgate.netnih.gov This makes their accurate detection and quantification a considerable analytical challenge. mdpi.com Current methods predominantly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. mdpi.comnih.gov However, the labile nature of the epoxide group in HxA3 often necessitates derivatization or the measurement of its more stable hydrolysis products, the trioxilins. nih.gov

Future efforts should be directed towards:

Improving Sensitivity and Specificity: Developing novel mass spectrometry-based techniques, such as improved ionization sources and mass analyzers, to enhance the sensitivity of detection for native hepoxilins, reducing the need for derivatization. mdpi.comlcms.cz

Novel Detection Probes: Designing and synthesizing fluorescent or chemiluminescent probes that specifically bind to hepoxilins, enabling their visualization and quantification in cells and tissues with high spatial and temporal resolution.

Standardization of Methods: Establishing standardized protocols for sample collection, storage, extraction, and analysis to ensure the reproducibility and comparability of data across different laboratories. mdpi.com

Translational Research Considerations in Preclinical Models

While significant progress has been made in understanding the role of this compound in various in vitro and animal models, translating these findings to human diseases presents a major challenge. wikipedia.org Species-specific differences in the expression and activity of metabolic enzymes and receptors can lead to different outcomes. wikipedia.org For example, the role of HxA3 in neutrophil migration has been extensively studied in models of intestinal and pulmonary inflammation. nih.govoup.comaai.org

To bridge the translational gap, future research should focus on:

Humanized Models: Developing and utilizing preclinical models that more closely mimic human physiology, such as humanized mouse models (engrafted with human immune cells or tissues) and advanced 3D organoid cultures derived from human stem cells. researchgate.net

Comparative Studies: Conducting parallel studies in different species to identify conserved and species-specific aspects of the hepoxilin pathway. This will help in assessing the relevance of findings from animal models to human pathology.

Biomarker Development: Identifying stable metabolites of the hepoxilin pathway in easily accessible biological fluids (e.g., blood, urine) that can serve as biomarkers for disease activity and therapeutic response in clinical trials. pnas.org

Exploration of Novel Physiological and Pathological Roles

The known biological activities of this compound are diverse, ranging from pro-inflammatory actions like stimulating neutrophil chemotaxis and increasing vascular permeability to involvement in pain perception and skin barrier function. researchgate.netnih.gov However, given the widespread expression of the enzymes responsible for its synthesis, it is likely that HxA3 has other, as yet undiscovered, physiological and pathological roles. researchgate.net For example, hepoxilins have been detected in the brain, pituitary, and pancreatic islets, suggesting potential roles in neuroendocrine function and metabolism. researchgate.net

Future research should explore:

Unconventional Roles: Investigating the potential involvement of HxA3 in processes such as cell proliferation, differentiation, apoptosis, and tissue repair in various organs.

Role in Chronic Diseases: While much of the focus has been on acute inflammation, the long-term effects of sustained hepoxilin production in chronic inflammatory diseases, cancer, and metabolic disorders warrant further investigation. researchgate.net

Design and Validation of Pathway-Specific Modulators and Antagonists

The development of specific pharmacological tools is crucial for both elucidating the functions of this compound and for its potential as a therapeutic target. While some inhibitors of the 12-lipoxygenase pathway, such as baicalein (B1667712), exist, they often lack specificity. pnas.org More specific modulators are needed to precisely dissect the role of the hepoxilin pathway.

Significant progress has been made in developing stable hepoxilin analogs, known as proprietary bioactive therapeutics (PBTs), which act as antagonists of natural hepoxilins. tandfonline.comnih.gov These antagonists have shown efficacy in preclinical models of inflammation and thrombosis. nih.gov More recently, a small molecule modulator, ADS051, has been designed to block the secretion of HxA3 from intestinal epithelial cells, thereby reducing neutrophil migration. researchgate.net

Future directions in this area include:

Rational Drug Design: Using the crystal structures of the enzymes and receptors in the hepoxilin pathway to design highly specific and potent inhibitors and antagonists.

High-Throughput Screening: Screening large libraries of small molecules to identify novel modulators of hepoxilin synthesis, secretion, or receptor binding.

Validation in Preclinical Models: Rigorously testing the efficacy and safety of newly developed modulators in relevant preclinical models of disease to assess their therapeutic potential.

Q & A

Basic Research Questions

Q. How can Hepoxilin A be reliably identified and quantified in complex biological matrices?

  • Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to account for matrix effects and ionization efficiency variations. Validate the method using spike-recovery experiments across physiologically relevant concentrations (e.g., 0.1–100 nM) and report limits of detection/quantification (LOD/LOQ). Cross-validate with immunoaffinity purification for specificity verification .

Q. What are the primary biosynthetic pathways of this compound, and how can they be experimentally traced?

  • Methodological Answer : Employ stable isotope-labeled arachidonic acid (e.g., deuterated or ¹³C-labeled) in cell cultures (e.g., neutrophils, platelets) to track metabolic flux. Combine with enzymatic inhibition studies (e.g., using lipoxygenase inhibitors) and HPLC-UV/Vis analysis to isolate intermediates. Confirm pathway specificity via knockout models (e.g., CRISPR-Cas9 for ALOX12/15 enzymes) .

Q. Which in vitro and in vivo models are optimal for studying this compound's physiological roles?

  • Methodological Answer : Use neutrophil chemotaxis assays (Boyden chamber) and calcium imaging for in vitro functional studies. For in vivo models, consider zebrafish larvae for real-time inflammation imaging or murine peritonitis models. Ensure statistical power by calculating sample sizes a priori (e.g., G*Power) and adhere to NIH guidelines for preclinical reproducibility (e.g., blinding, randomization) .

Advanced Research Questions

Q. How can contradictory findings regarding this compound's dual pro- and anti-inflammatory effects be systematically resolved?

  • Methodological Answer : Conduct dose-response studies (0.1–1000 nM) across cell types (e.g., macrophages vs. epithelial cells) to identify context-dependent thresholds. Use RNA-seq to map downstream signaling pathways (e.g., NF-κB vs. PPARγ) and validate via siRNA knockdown. Perform meta-analyses of existing datasets to identify confounding variables (e.g., tissue oxygenation levels) .

Q. What experimental strategies are recommended to characterize this compound's interactions with G-protein-coupled receptors (GPCRs)?

  • Methodological Answer : Apply surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics (KD, kon/koff). Use β-arrestin recruitment assays (e.g., BRET-based) to confirm receptor activation. Cross-reference with computational docking simulations (e.g., AutoDock Vina) to predict binding pockets and mutagenesis studies for functional validation .

Q. How can researchers ensure reproducibility in this compound synthesis and structural characterization?

  • Methodological Answer : Document synthetic protocols rigorously, including solvent purity, reaction temperatures (±0.5°C), and chromatographic gradients. Characterize products via ¹H/¹³C NMR (600 MHz or higher) and high-resolution mass spectrometry (HRMS). Publish raw spectral data and crystallographic parameters (if applicable) as supplemental materials. Use collaborative platforms (e.g., Zenodo) for open-data sharing .

Q. What statistical frameworks are suitable for analyzing time-resolved this compound signaling dynamics?

  • Methodological Answer : Apply mixed-effects models to account for intra-experiment variability (e.g., cell batch effects). Use wavelet analysis or Fourier transforms for oscillatory signal detection. Validate with Bayesian hierarchical models to quantify uncertainty in kinetic parameters (e.g., EC50, t1/2) .

Methodological Best Practices

  • Data Integrity : Avoid selective reporting by pre-registering hypotheses (e.g., OSF Registries) and adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .
  • Conflict Resolution : For contradictory literature, organize interdisciplinary workshops to align experimental conditions (e.g., pH, buffer composition) and establish consensus protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.